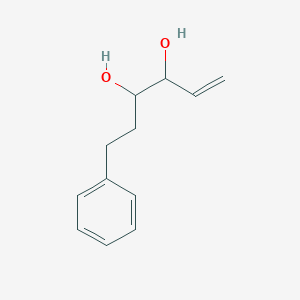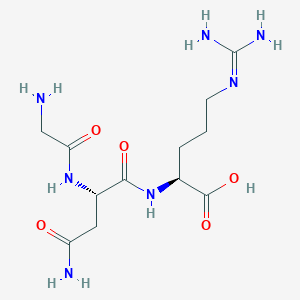
Gly-Asn-Arg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine-Asparagine-Arginine, commonly referred to as Gly-Asn-Arg, is a tripeptide composed of the amino acids glycine, asparagine, and arginine. This compound is known for its ability to target specific receptors on cell surfaces, making it a valuable tool in various scientific and medical applications. The sequence this compound is particularly recognized for its role in targeting the aminopeptidase N (CD13) receptor, which is overexpressed in certain pathological conditions such as cancer and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Asn-Arg typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (asparagine and glycine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Gly-Asn-Arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The asparagine residue can undergo deamidation to form aspartic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acidic or basic conditions to promote deamidation.
Major Products Formed
Oxidation: Citrulline from arginine.
Reduction: Free thiols from disulfide bonds.
Substitution: Aspartic acid from asparagine.
Applications De Recherche Scientifique
Gly-Asn-Arg has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies of cell signaling and receptor interactions.
Medicine: Utilized in targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the development of diagnostic imaging agents and therapeutic peptides.
Mécanisme D'action
The mechanism of action of Gly-Asn-Arg involves its binding to the CD13 receptor on the surface of target cells. This interaction facilitates the selective delivery of conjugated therapeutic agents to diseased tissues. The binding of this compound to CD13 triggers internalization of the peptide-receptor complex, allowing for the intracellular release of the therapeutic payload. This targeted approach minimizes off-target effects and enhances the efficacy of the treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine-Serine-Arginine (Gly-Ser-Arg): Similar in structure but targets different receptors.
Glycine-Asparagine-Lysine (Gly-Asn-Lys): Similar in structure but has different biological activities.
Glycine-Asparagine-Aspartic Acid (Gly-Asn-Asp): Similar in structure but undergoes different chemical reactions.
Uniqueness
Gly-Asn-Arg is unique due to its high affinity for the CD13 receptor, making it particularly effective for targeted drug delivery in cancer therapy. Its ability to selectively bind to tumor vasculature distinguishes it from other similar peptides .
Propriétés
Numéro CAS |
457661-62-0 |
|---|---|
Formule moléculaire |
C12H23N7O5 |
Poids moléculaire |
345.36 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H23N7O5/c13-5-9(21)18-7(4-8(14)20)10(22)19-6(11(23)24)2-1-3-17-12(15)16/h6-7H,1-5,13H2,(H2,14,20)(H,18,21)(H,19,22)(H,23,24)(H4,15,16,17)/t6-,7-/m0/s1 |
Clé InChI |
DWUKOTKSTDWGAE-BQBZGAKWSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CN)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CN)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


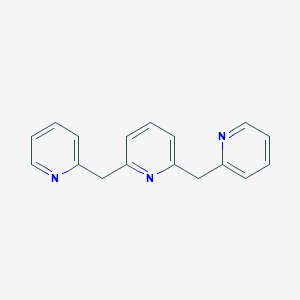
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
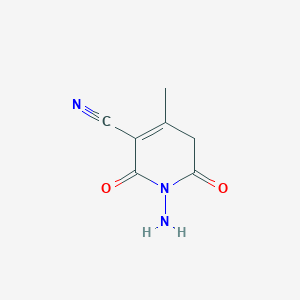
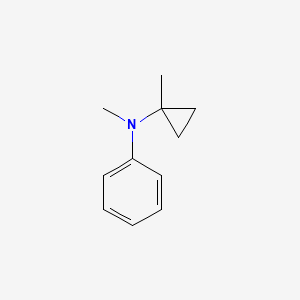
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
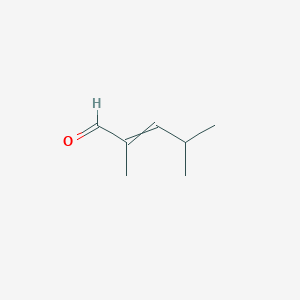
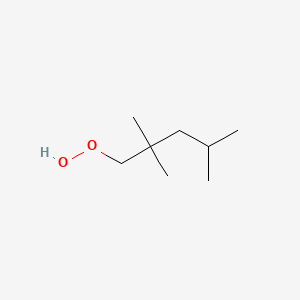
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
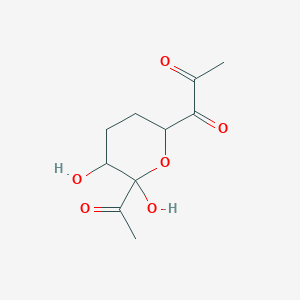
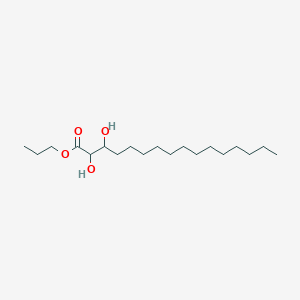
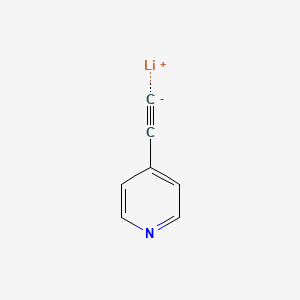
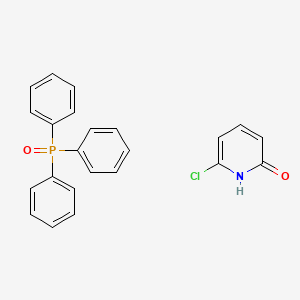
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
